(6-Methylpiperidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

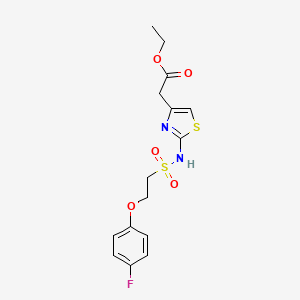

“(6-Methylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The InChI code for this compound is 1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 .

Synthesis Analysis

The synthesis of “(6-Methylpiperidin-3-yl)methanol” has been described in the literature . The target compound is synthesized in four steps with an overall yield of 40% from methyl vinyl ketone and diethyl malonate . The key operation in the synthesis is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid into the desired trans-lactam acid salt .

Molecular Structure Analysis

The molecular structure of “(6-Methylpiperidin-3-yl)methanol” consists of a six-membered piperidine ring with a methyl group attached to one of the carbon atoms and a methanol group attached to another carbon atom .

Physical And Chemical Properties Analysis

“(6-Methylpiperidin-3-yl)methanol” is a solid at room temperature . The exact values for its density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

Synthesis Applications

(6-Methylpiperidin-3-yl)methanol has been utilized in the asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core. It's synthesized from methyl vinyl ketone and diethyl malonate, involving key operations like crystallization-induced dynamic resolution and biocatalytic transamination (Chung et al., 2015).

Catalysis and Chemical Production

In another study, the compound (6-Methylpiperidin-3-yl)methanol was used to create novel chiral ligands for catalytic reactions. These ligands were employed in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction in catalysis (Alvarez-Ibarra et al., 2010).

Methanol Conversion

Methanol, a one-carbon compound, is crucial for biological production of chemicals and fuels. Engineering Escherichia coli to utilize methanol for converting it into metabolites like (6-Methylpiperidin-3-yl)methanol is a significant area of research. This involves using methanol dehydrogenases and ribulose monophosphate (RuMP) pathway enzymes for methanol assimilation (Whitaker et al., 2017).

Biotechnological Implications

Methylotrophic bacteria, capable of utilizing methanol as a carbon and energy source, offer potential for the development of bioprocesses based on methanol as an alternative carbon source. The utilization of methanol in producing various chemicals and fuels through biotechnological applications is a significant area of interest (Schrader et al., 2009).

Safety and Hazards

The safety information available indicates that “(6-Methylpiperidin-3-yl)methanol” is potentially dangerous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H314, which indicates that it can cause severe skin burns and eye damage .

Propiedades

IUPAC Name |

(6-methylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGWFUUVQICDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylpiperidin-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690766.png)